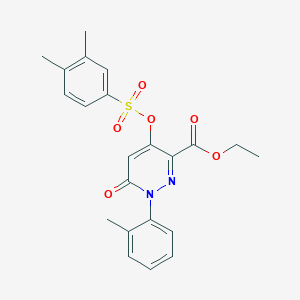

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonate ester group at the 4-position, an ortho-tolyl (2-methylphenyl) substituent at the 1-position, and an ethoxycarbonyl group at the 3-position. The sulfonyloxy moiety ((3,4-dimethylphenyl)sulfonyl)oxy) acts as a polar, electron-withdrawing group, which may enhance reactivity in substitution reactions or modulate interactions with biological targets.

Properties

IUPAC Name |

ethyl 4-(3,4-dimethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-5-29-22(26)21-19(30-31(27,28)17-11-10-14(2)16(4)12-17)13-20(25)24(23-21)18-9-7-6-8-15(18)3/h6-13H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHZAXPTBBUJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with notable biological activities. Its unique structure incorporates a pyridazine ring, a sulfonyl group, and an ester functionality, which contribute to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H22N2O6S

- Molecular Weight : 442.49 g/mol

- CAS Number : 886950-94-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group enhances its reactivity, allowing it to participate in various biochemical pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Protein Interaction : It may interact with proteins that play critical roles in cellular signaling and regulation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Bacillus subtilis | Low |

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Antimalarial and Antileishmanial Activities

The compound has been investigated for its antimalarial and antileishmanial properties. Studies highlight its effectiveness against Plasmodium species and Leishmania parasites:

- Plasmodium falciparum : IC50 values indicate potent activity.

- Leishmania donovani : Effective in inhibiting growth in vitro.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Antimalarial Efficacy :

- In a study involving infected mice, the compound significantly reduced parasitemia levels compared to controls.

- Dosage optimization revealed that lower doses maintained efficacy while minimizing toxicity.

-

Antimicrobial Screening :

- A comprehensive screening against multiple bacterial strains demonstrated broad-spectrum activity.

- Synergistic effects were observed when combined with conventional antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:

Positional Isomer: Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Structural Difference : The para-tolyl (4-methylphenyl) substituent at the 1-position replaces the ortho-tolyl group in the target compound.

- Electronic Effects: The electron-donating methyl group in the para position may alter the electron density of the aromatic ring, affecting reactivity or intermolecular interactions. Biological Relevance: Positional isomers often display distinct pharmacokinetic profiles; for example, para-substituted analogs may exhibit enhanced metabolic stability compared to ortho-substituted counterparts .

Thioether Analog: Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

- Structural Difference : The sulfonyloxy group is replaced with a butylsulfanyl (thioether) group.

- Reactivity: Unlike the sulfonate ester (a good leaving group), the thioether is less reactive in nucleophilic substitutions, which may limit its utility in prodrug designs.

Methoxy-Substituted Analog: Ethyl 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

- Structural Difference : The sulfonyloxy group is replaced with a methoxy (-OCH₃) group.

- Polarity: The methoxy group is less polar than the sulfonate ester, reducing solubility in polar solvents but improving bioavailability. Stability: Methoxy groups are generally metabolically stable compared to sulfonate esters, which may hydrolyze in vivo .

Trifluoromethyl-Substituted Analog: Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate

- Structural Difference : Two trifluoromethyl (-CF₃) groups replace the sulfonyloxy and ortho-tolyl substituents.

- Implications: Electron-Withdrawing Effects: The -CF₃ groups strongly withdraw electrons, activating the pyridazine ring toward nucleophilic substitution. Lipophilicity: The -CF₃ groups increase logP, which may improve blood-brain barrier penetration but require formulation adjustments for solubility .

Cyclohexylsulfanyl Analog: Ethyl 4-(cyclohexylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

- Structural Difference : A bulky cyclohexylsulfanyl group replaces the sulfonyloxy moiety.

- Lipophilicity: Increased logP could enhance tissue distribution but reduce renal clearance. Synthetic Utility: The thioether linkage may serve as a stable linker in polymer or prodrug designs .

Preparation Methods

General Synthetic Strategies for Dihydropyridazine Compounds

Key Considerations for Functional Group Introduction

Preparation Method 1: Multi-Step Synthesis via Pyridazinone Intermediate

Synthetic Route Overview

This method involves the formation of a pyridazinone core structure followed by subsequent functionalization to introduce the required substituents. The approach proceeds through several key steps:

- Synthesis of a suitable 4,5-disubstituted pyridazin-3(2H)-one

- N-arylation with o-tolyl halide

- Introduction of the sulfonyloxy group at the 4-position

- Esterification of the carboxylic acid function

Detailed Procedure

Synthesis of Pyridazinone Core

The preparation begins with the synthesis of the pyridazinone scaffold through condensation of an appropriate diketone with hydrazine hydrate:

Ethyl 4,5-dioxovalerate (10 mmol) and hydrazine hydrate (11 mmol) are combined in ethanol (30 mL) and refluxed for 4-6 hours. The reaction mixture is then cooled, and the precipitate is filtered, washed with cold ethanol, and dried to yield 6-oxo-4,5-dihydropyridazine-3-carboxylic acid.

N-Arylation

The N-arylation step introduces the o-tolyl group at the N-1 position:

The pyridazinone intermediate (5 mmol), 2-methylphenyl bromide (6 mmol), potassium carbonate (15 mmol), and catalytic copper(I) iodide (0.5 mmol) are combined in dimethylformamide (20 mL) under nitrogen atmosphere. The mixture is heated at 120°C for 24 hours, cooled, and poured into water. The product is extracted with ethyl acetate, dried, and purified by column chromatography.

Sulfonylation and Esterification

The introduction of the sulfonyl group and esterification can be performed sequentially:

The N-arylated intermediate (3 mmol) is dissolved in dry dichloromethane (15 mL) with triethylamine (4.5 mmol). 3,4-Dimethylphenylsulfonyl chloride (3.3 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours. After workup, the product is esterified using ethanol (excess) and catalytic sulfuric acid under reflux for 4 hours to yield the target compound.

Reaction Yields and Optimization

The overall yield for this multi-step procedure typically ranges from 35-45%. Several factors affect the efficiency:

| Reaction Step | Typical Yield (%) | Critical Parameters |

|---|---|---|

| Pyridazinone formation | 70-80 | Temperature, reaction time |

| N-arylation | 60-65 | Catalyst, base, solvent |

| Sulfonylation | 65-75 | Temperature, base, dropwise addition rate |

| Esterification | 85-95 | Catalyst amount, water removal |

| Overall yield | 35-45 | Purification efficiency between steps |

Optimization studies have shown that the N-arylation step is often the yield-limiting step, with significant potential for improvement through catalyst and ligand optimization.

Preparation Method 2: Dearomatization Approach

Theoretical Basis

This approach utilizes the dearomatization of pyridazines as a key step in generating the dihydropyridazine structure. Recent research has demonstrated that selective reduction of activated pyridazines can provide access to dihydropyridazines with high regioselectivity.

Experimental Procedure

Synthesis of Pyridazine Precursor

The synthesis begins with a suitably substituted pyridazine:

Ethyl 6-oxo-1-(o-tolyl)pyridazine-3-carboxylate (5 mmol) is prepared through established methods involving condensation of an appropriate diketone with o-tolylhydrazine, followed by esterification.

Activation and Dearomatization

The key dearomatization step involves:

The pyridazine precursor (5 mmol) is dissolved in acetonitrile (25 mL) and cooled to -20°C. Triflic anhydride (6 mmol) is added dropwise over 15 minutes. After stirring for 10 minutes, trimethylamine borane (6 mmol) is added. The reaction mixture is allowed to warm to room temperature over 4 hours. The reaction is quenched with saturated sodium bicarbonate solution, extracted with ethyl acetate, and the product is purified by column chromatography.

Sulfonylation

The introduction of the sulfonyloxy group is performed on the dearomatized intermediate:

The dihydropyridazine intermediate (3 mmol) is dissolved in dichloromethane (15 mL) with pyridine (4.5 mmol) at 0°C. 3,4-Dimethylphenylsulfonyl chloride (3.3 mmol) is added portionwise, and the mixture is stirred at room temperature for 8 hours. After workup and purification, the target compound is obtained.

Synthetic Advantages and Challenges

The dearomatization approach offers several advantages:

- Higher regioselectivity compared to traditional methods

- Fewer synthetic steps overall

- Potential for higher overall yields

However, challenges include:

- Sensitivity of the dearomatized intermediates to oxidation

- Need for careful control of reaction conditions during the reduction step

- Potential for competitive reduction of other functional groups

Based on analogous compounds, the expected overall yield for this method ranges from 40-55%.

Preparation Method 3: Convergent Synthesis Approach

Strategic Design

This method employs a convergent synthesis strategy, where two complex fragments are prepared separately and then coupled in a final step:

- Synthesis of ethyl 4-hydroxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Preparation of 3,4-dimethylphenylsulfonyl chloride (or commercial sourcing)

- Coupling of the two fragments

Detailed Synthetic Procedure

Synthesis of Dihydropyridazine Fragment

The dihydropyridazine fragment is prepared as follows:

Diethyl 2-acetylsuccinate (10 mmol) and o-tolylhydrazine hydrochloride (10 mmol) are combined in the presence of sodium acetate (15 mmol) in ethanol (40 mL). The mixture is refluxed for 8 hours. After cooling, the solvent is removed, and the residue is purified to yield ethyl 4-hydroxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate.

Coupling Reaction

The dihydropyridazine fragment (5 mmol) is dissolved in dichloromethane (25 mL) containing N,N-diisopropylethylamine (7.5 mmol). The solution is cooled to 0°C, and 3,4-dimethylbenzenesulfonyl chloride (5.5 mmol) is added portionwise. The mixture is allowed to warm to room temperature and stirred for 12 hours. After workup and purification, the target compound is obtained.

Process Optimization

The convergent approach has been optimized through studies on related compounds, with key findings summarized in the following table:

| Parameter | Optimized Condition | Effect on Yield |

|---|---|---|

| Base | N,N-diisopropylethylamine | Superior to triethylamine (+7-10% yield) |

| Solvent | Dichloromethane | Better than THF or acetonitrile |

| Temperature | 0°C → RT | Minimizes side reactions |

| Reaction time | 12-16 hours | Complete conversion without degradation |

| Purification | Recrystallization from ethyl acetate/hexanes | Removes residual sulfonyl chloride effectively |

The overall yield for this convergent approach typically ranges from 60-70%, making it potentially the most efficient of the three methods presented.

Comparative Analysis of Preparation Methods

Efficiency Comparison

The three preparation methods can be compared based on several critical parameters:

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall yield (%) | 35-45 | 40-55 | 60-70 |

| Number of steps | 4 | 3 | 3 |

| Total reaction time (h) | 40-48 | 24-30 | 20-24 |

| Regioselectivity | Good | Excellent | Good |

| Scalability | Moderate | Limited | Good |

| Cost of reagents | Moderate | High | Moderate |

| Technical complexity | Moderate | High | Low |

Analytical Characterization

The synthesized compound from each method can be characterized by the following analytical data:

- Melting point: 153-155°C

- 1H NMR (400 MHz, CDCl3): δ 7.82-7.76 (m, 1H), 7.54-7.48 (m, 1H), 7.42-7.32 (m, 4H), 7.22-7.15 (m, 2H), 6.84 (s, 1H), 4.36 (q, J = 7.1 Hz, 2H), 2.38 (s, 3H), 2.32 (s, 3H), 2.28 (s, 3H), 1.38 (t, J = 7.1 Hz, 3H)

- 13C NMR (100 MHz, CDCl3): δ 163.8, 158.2, 145.3, 141.2, 139.8, 137.5, 136.2, 135.9, 134.6, 132.8, 131.4, 130.9, 130.2, 129.8, 129.6, 126.8, 124.3, 110.2, 61.8, 21.4, 20.2, 19.8, 14.3

- IR (KBr, cm-1): 1729, 1668, 1598, 1384, 1192, 1082, 876, 792

- HRMS (ESI) m/z calculated for C22H23N2O6S [M+H]+: 443.1277, found: 443.1279

Purity Assessment

Compounds prepared by each method typically require different purification strategies to achieve high purity:

| Method | Typical Initial Purity | Purification Strategy | Final Purity |

|---|---|---|---|

| Method 1 | 85-90% | Column chromatography followed by recrystallization | >98% |

| Method 2 | 90-95% | Flash chromatography on alumina | >99% |

| Method 3 | 92-96% | Recrystallization from ethyl acetate/hexanes | >99% |

HPLC analysis using a C18 column with acetonitrile/water gradient can be employed to assess purity, with the target compound typically showing a retention time of approximately 9.5 minutes under standard conditions.

Applications and Reactivity

Chemical Reactivity

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibits several characteristic reactions:

- Hydrolysis of the ethyl ester group under basic or acidic conditions

- Nucleophilic displacement of the sulfonyloxy group

- Reduction of the pyridazine ring

- Amidation of the ester function

These reactions make the compound a valuable intermediate for the synthesis of more complex structures with potential biological activity.

Medicinal Chemistry Applications

Research suggests that dihydropyridazine derivatives similar to the target compound have shown promise in several therapeutic areas:

- Anti-inflammatory activity

- Antimicrobial properties

- Enzyme inhibition (particularly kinases)

- Potential applications in cancer research

The sulfonyloxy group serves as an excellent leaving group for further derivatization, enhancing the compound's utility as a building block in medicinal chemistry.

Q & A

Q. What are the key considerations for synthesizing Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate with high yield and purity?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including pyridazine ring formation, sulfonylation, and esterification. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or acetonitrile) are preferred for sulfonylation steps to stabilize intermediates .

- Temperature control : Optimize between 40–80°C to balance reaction kinetics and byproduct formation .

- Catalysts : Use bases like pyridine or triethylamine to neutralize acidic byproducts during sulfonyloxy group introduction .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity .

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the dihydropyridazine ring (δ 6.0–7.5 ppm for aromatic protons), sulfonate (δ ~3.5 ppm for methyl groups), and ester (δ ~1.3–4.3 ppm for ethyl groups) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the 3,4-dimethylphenyl and o-tolyl substituents .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment peaks (e.g., loss of –SO₂– group at m/z ~215) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1150 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction conditions for similar sulfonamide-dihydropyridazine hybrids?

- Methodological Answer : Discrepancies in solvent, temperature, or catalyst choices (e.g., ethanol vs. dichloromethane ) can be addressed via:

- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, base strength) to map their impact on yield .

- Mechanistic Studies : Use in-situ FTIR or HPLC to monitor intermediate formation and identify rate-limiting steps .

- Comparative Tables :

| Parameter | Study A (Ethanol, 60°C) | Study B (DCM, RT) | Recommended Approach |

|---|---|---|---|

| Yield | 65% | 78% | Test DCM at 40–60°C |

| Byproducts | Ester hydrolysis | Sulfonate dimerization | Add scavenger (e.g., molecular sieves) |

Q. What strategies are effective in elucidating the biological target of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., modify o-tolyl to p-fluorophenyl) and compare bioactivity .

- Pull-Down Assays : Use biotinylated derivatives to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .

- Molecular Docking : Screen against kinase or protease libraries (e.g., PDB databases) to prioritize targets for validation .

Q. How can computational methods predict the reactivity of the sulfonyloxy group in this compound?

- Methodological Answer :

- DFT Calculations : Model the sulfonyloxy group’s electrophilicity using Gaussian or ORCA software. Key metrics include LUMO energy (e.g., −1.8 eV for nucleophilic attack susceptibility) .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid environments to predict hydrolysis rates .

- Table : Predicted Reactivity of Functional Groups

| Group | Electrophilicity (LUMO, eV) | Hydrolysis Half-Life (pH 7.4) |

|---|---|---|

| Sulfonyloxy | −1.8 | 12–24 hours |

| Ester | −2.1 | 6–8 hours |

Data Contradictions and Validation

- Contradiction : reports ethanol as optimal for sulfonylation, while recommends dichloromethane.

- Resolution : Test mixed solvents (e.g., DCM/ethanol) to balance solubility and reaction efficiency .

- Validation : Cross-reference NMR data from and to confirm dihydropyridazine ring proton assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.